4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide: is a chemical compound with the molecular formula C12H12N2O2 It is characterized by the presence of a benzamide core substituted with a nitro group at the 3-position, a methyl group at the 4-position, and an isoxazolyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide typically involves the following steps:
Isoxazole Formation: The isoxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as 3-methyl-5-isoxazolecarboxylic acid.
Amide Bond Formation: The final step involves the formation of an amide bond between the nitro-substituted benzamide and the isoxazole derivative under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Reduction: 4-methyl-N-(5-methyl-3-isoxazolyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-carboxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide.
Scientific Research Applications
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(5-methyl-3-isoxazolyl)benzamide
- 3-methyl-N-(5-methyl-3-isoxazolyl)benzamide
- 2-methyl-N-(5-methyl-3-isoxazolyl)benzamide
Uniqueness
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and an isoxazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-3-4-9(6-10(7)15(17)18)12(16)13-11-5-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVRIZSTJBNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.